molecular formula C18H29BN2O3 B1304617 N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 936250-16-7

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1304617
M. Wt: 332.2 g/mol
InChI Key: VWYIKCSVDFBBTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, highlighting the versatility of benzamide derivatives in drug chemistry . Similarly, the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives was described, showing the structural modification of metoclopramide to produce compounds with gastrointestinal prokinetic activity . These studies suggest that the synthesis of benzamide derivatives often involves the modification of existing compounds to enhance or modify their biological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the X-ray structure characterization of antipyrine derivatives provided insights into the intermolecular interactions that stabilize the crystal packing of these compounds . The analysis revealed that hydrogen bonds and π-interactions play a crucial role in the molecular assembly, which can be critical for the biological function of these molecules. This suggests that the molecular structure of "N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide" would also be important in determining its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be modulated by the substitution pattern on the benzamide core. For instance, the differentiation between partial agonists and neutral antagonists was achieved by chemical modulation of a benzamide derivative, indicating that subtle changes in the chemical structure can lead to significant differences in biological activity . This highlights the importance of understanding the chemical reactions and interactions that benzamide derivatives can undergo, as they can be tailored for specific biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-interactions, not only affect the solid-state structure but also the solubility, melting point, and other physicochemical properties . These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body.

Scientific Research Applications

Fluorescence Probing and Imaging

A novel near-infrared fluorescence off-on probe, incorporating a structure similar to the compound , was developed to detect benzoyl peroxide (BPO) in real samples and for fluorescence imaging in living cells and zebrafish. The probe's unique composition, including an arylboronate recognition unit connected to a hemicyanine skeleton, exhibited near-infrared fluorescence emission over 700 nm and high sensitivity with a low detection limit of 47 nM. Significantly, the probe showed high selectivity toward BPO, opening possibilities for its use in quantitative and straightforward detection of BPO in various substances like wheat flour and antimicrobial agents. Furthermore, the probe's successful application in monitoring BPO in living HeLa cells and zebrafish highlights its potential for broader biosystem and in vivo studies (Tian et al., 2017).

Structural and Conformational Analysis

Compounds similar to N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, specifically methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, were studied for their molecular structures using various methods including FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to further investigate their molecular structures, electrostatic potentials, and frontier molecular orbitals, revealing insights into their physicochemical properties. These studies not only affirmed the consistency of molecular structures optimized by DFT with the structures determined by X-ray diffraction but also laid the groundwork for understanding the intrinsic properties of these compounds, which could be analogous to the compound of interest (Huang et al., 2021).

Safety And Hazards

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-10-7-9-14(13-15)16(22)20-11-8-12-21(5)6/h7,9-10,13H,8,11-12H2,1-6H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYIKCSVDFBBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377756
Record name N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

936250-16-7
Record name N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Dimethylamino)propyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(N',N'-Dimethylamino)propyl]benzamide-3-boronic acid
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